

A Comparative Guide to the Quantitative Reaction Kinetics of Boron Trichloride

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Boron trichloride (BCl₃) is a highly reactive, trigonal planar molecule that serves as a potent Lewis acid. Its electrophilic boron center readily accepts electron pairs from a wide range of nucleophiles, making it a versatile reagent in chemical synthesis and materials science. Understanding the quantitative kinetics of BCl₃ reactions is crucial for controlling reaction outcomes, optimizing process parameters, and developing new applications. This guide provides a comparative analysis of BCl₃ reaction kinetics with various reactants, supported by experimental data and detailed methodologies.

Quantitative Comparison of BCl₃ Reaction Kinetics

The reactivity of boron trichloride varies significantly depending on the reaction partner and conditions. The following tables summarize key quantitative kinetic data from experimental studies.

Table 1: Gas-Phase Reaction Kinetics of BCI₃ with Various Reactants



Reactant	Reaction	Temperat ure (°C)	Pressure (Torr)	Rate Constant (k)	Comment s	Referenc e
Ammonia (NH₃)	BCl₃ + NH₃ → Products	70	0.2	Comparabl e to collision frequency	The reaction rate constant decreases significantly as pressure increases.	[1]
Ammonia (NH₃)	BCl₃ + NH₃ → Products	70	1	~100 times lower than at 0.2 Torr	The proposed mechanism involves the formation of an intermediat e excited adduct.	[1]
Methanol (CH₃OH)	CH₃OH + BCl₃ → CH₃OBCl₂ + HCl	Room Temperatur e	1.5–27.9	Value determined from FT-IR spectrosco py	The study focused on deriving the rate constant for this specific gas-phase reaction.	[2]
Methane (CH4) & Hydrogen (H2)	BCl ₃ + CH ₄ + H ₂ → Boron Carbide	200–2000 K	Not Specified	Rate constants for 472 elementary	A detailed kinetic model was developed	[3][4]



				reactions fitted into Arrhenius expression s	for the chemical vapor deposition (CVD) of boron carbide.	
Hydrogen Radical (H•)	BCl ₃ + H• → BHCl ₂ + Cl	> 800 K	Not Specified	Theoretical calculation	An addition-elimination mechanism is proposed to be much faster than direct abstraction .	[5]
Hydrogen Radical (H•)	BCl ₃ + H• → BCl ₂ + HCl	All Temperatur es	Not Specified	Theoretical calculation	Direct abstraction reaction.	[5]

Table 2: Surface Reaction Kinetics of BCI₃ with Silicon



Surface	Reaction Temperature (°C)	Key Observations	Outcome	Reference
H-terminated Si(100)	< 70	Reaction is not significant at these temperatures.	Partial chlorination and oxidation at elevated temperatures.	[6]
CI-terminated Si(100)	< 70	BCl ₃ exhibits very high selectivity towards reaction with this surface.	Formation of direct Si-B bonds.	[6][7]
Cl-terminated Si(100)	70	Highest intensity for B 1s peak observed.	Optimized condition for boron incorporation.	[6]

Experimental Protocols

The quantitative analysis of BCl₃ reaction kinetics employs a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the tables.

Gas-Phase Kinetics of BCl₃ and NH₃ by Mass Spectrometry

This protocol is based on the study of the gas-phase reaction between boron trichloride and ammonia[1].

- Objective: To determine the rate constant of the gas-phase reaction between BCl₃ and NH₃ and to elucidate the reaction mechanism.
- Apparatus: A flow reactor coupled with a mass spectrometer.



• Procedure:

- Introduce BCl₃ and NH₃ into the flow reactor at controlled partial pressures.
- Maintain the reaction temperature at 70 °C.
- Continuously sample the gas mixture from the reactor into the mass spectrometer.
- Monitor the concentrations of reactants and products (e.g., HCl) as a function of reaction time and pressure.
- Calculate the reaction rate constant from the change in reactant or product concentrations over time.
- Vary the total pressure (from 0.2 to 1 Torr) to study its effect on the rate constant.

Gas-Phase Kinetics of BCl₃ and CH₃OH by FT-IR Spectroscopy

This protocol is adapted from the study of the gas-phase reaction between methanol and boron trichloride[2].

- Objective: To determine the rate constant of the gas-phase reaction CH₃OH + BCl₃ → CH₃OBCl₂ + HCl.
- Apparatus: A chemical reactor optically and structurally combined with a commercial AF-3
 Fourier Transform Infrared (FT-IR) spectrometer.

Procedure:

- Introduce gaseous CH₃OH and BCl₃ into the chemical reactor at room temperature.
- Maintain the total pressure between 1.5 and 27.9 Torr.
- Record the FT-IR spectra of the reactants and products at regular intervals during the reaction.



- Use the characteristic absorption bands of the reactants and products to determine their concentrations over time.
- Derive the reaction rate constant from the kinetic data.

Surface Reaction of BCl₃ with Si(100) by X-ray Photoelectron Spectroscopy (XPS)

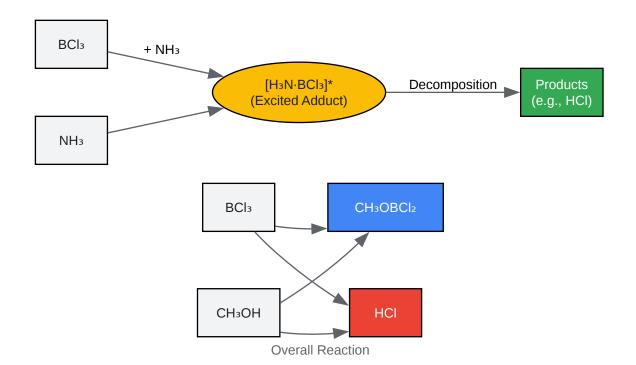
This protocol is based on the investigation of BCl₃ reactions with H- and Cl-terminated Si(100) surfaces[6][7].

- Objective: To study the selectivity and outcome of the reaction of BCl₃ with differently terminated Si(100) surfaces.
- Apparatus: A reaction chamber for wet chemistry and an X-ray photoelectron spectrometer.
- Procedure:
 - Prepare H-terminated Si(100) and Cl-terminated Si(100) surfaces.
 - React the prepared silicon surfaces with BCl₃ in an oxygen- and water-free atmosphere at various temperatures (e.g., below 70°C).
 - After the reaction, transfer the samples to the XPS instrument.
 - Acquire high-resolution XPS spectra for the Si 2p, B 1s, and Cl 2p core levels.
 - Analyze the XPS data to determine the elemental composition and chemical bonding states on the surface. For instance, a peak at 102.1 eV in the Si 2p region indicates the formation of Si-B bonds, while a B 1s peak around 193.5 eV corresponds to (B-O)x species, likely due to post-reaction oxidation[6][7].
 - Compare the results for H- and Cl-terminated surfaces to assess reaction selectivity.

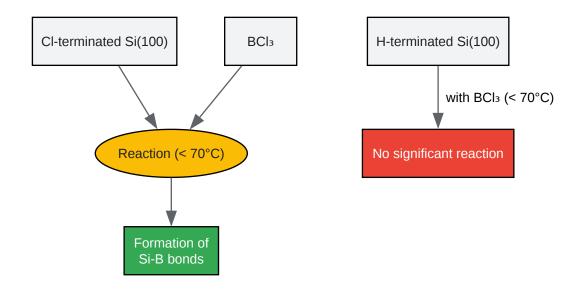
Reaction Pathways and Experimental Workflows

Visualizing reaction mechanisms and experimental setups is essential for a comprehensive understanding of BCl₃ kinetics.

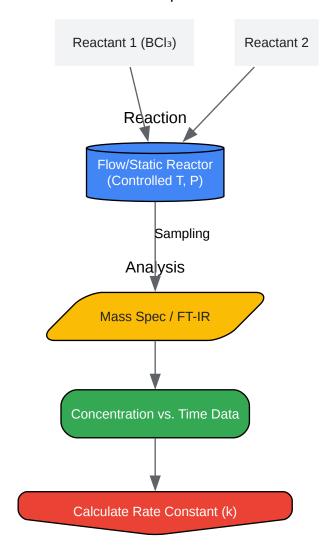








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- To cite this document: BenchChem. [A Comparative Guide to the Quantitative Reaction Kinetics of Boron Trichloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615335#quantitative-analysis-of-bcl3-reaction-kinetics]

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